molecular formula C30H21NO B8222806 N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8222806
M. Wt: 411.5 g/mol
InChI Key: QLVJMUILAGEUOP-UHFFFAOYSA-N
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Description

N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine ( 955959-89-4) is an organic compound with the molecular formula C₃₀H₂₁NO and a molecular weight of 411.49 g/mol . This compound is primarily utilized in advanced materials science, serving as a key intermediate in the research and development of Organic Light-Emitting Diodes (OLEDs) . Its molecular structure, which incorporates dibenzofuran and biphenyl amine groups, is engineered for use in functional materials, particularly in the synthesis of high-performance electronic chemicals . For research purposes, it is critical to handle this material with appropriate safety precautions. Potential hazards include toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should refer to the Safety Data Sheet for detailed handling protocols. To maintain stability and purity, the compound should be stored in a dark place, kept sealed in a dry environment at room temperature . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NO/c1-2-7-21(8-3-1)22-13-17-24(18-14-22)31-25-19-15-23(16-20-25)26-10-6-11-28-27-9-4-5-12-29(27)32-30(26)28/h1-20,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVJMUILAGEUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically uses tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, with potassium carbonate (K₂CO₃) as the base in a toluene/ethanol/water solvent system. Heating under reflux (80–100°C) for 12–24 hours facilitates the coupling. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography.

Yield Optimization

Yields depend on the purity of the boronic acid and the absence of oxygen. Degassing solvents and using anhydrous conditions improve efficiency. For example, a similar biphenyl amine synthesis achieved 94% yield under optimized conditions.

Buchwald-Hartwig Amination

This method forms the C–N bond between an aryl halide and an amine. For N-(4-(dibenzofuran-4-yl)phenyl)-[1,1'-biphenyl]-4-amine, it involves coupling 4-bromodibenzofuran with [1,1'-biphenyl]-4-amine.

Catalytic System

A palladium catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., Xantphos) enables efficient coupling. Cesium carbonate (Cs₂CO₃) serves as the base in toluene at 110°C.

Challenges and Solutions

Steric hindrance from the dibenzofuran moiety can reduce yields. Increasing catalyst loading (5–10 mol%) and extending reaction time (24–48 hours) mitigate this issue.

Copper-Mediated Ullmann Coupling

Ullmann coupling offers a cost-effective alternative for C–N bond formation, using copper catalysts instead of palladium.

Typical Protocol

A mixture of 4-iododibenzofuran and [1,1'-biphenyl]-4-amine is heated with copper iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C. Potassium phosphate (K₃PO₄) acts as the base.

Limitations

Long reaction times (48–72 hours) and moderate yields (50–70%) make this method less favorable for large-scale synthesis.

Photochemical Intramolecular Amination

Photochemical methods provide a radical-based pathway for constructing the amine linkage.

Reaction Setup

A solution of the pre-coupled biaryl azide in acetonitrile is irradiated with UV light (254 nm) for 6–12 hours, generating a nitrene intermediate that undergoes intramolecular C–H amination.

Advantages

This method avoids transition metals and operates at room temperature, making it environmentally friendly.

Iridium-Catalyzed C–H Functionalization

Iridium complexes enable direct C–H bond activation, bypassing pre-functionalized substrates.

Catalytic Cycle

Using [Cp*IrCl₂]₂ (3 mol%) with silver hexafluoroantimonate (AgSbF₆) in 1,2-dichloroethane (DCE), the reaction couples dibenzofuran with biphenyl amine via directed C–H activation.

Scope and Efficiency

This method achieves regioselectivity through directing groups, yielding up to 87% for analogous biaryl amines.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Yield Advantages
Suzuki-MiyauraPd(PPh₃)₄80–100°C85–94%High yield, functional group tolerance
Buchwald-HartwigPd₂(dba)₃/Xantphos110°C70–80%Efficient C–N coupling
UllmannCuI/1,10-phenanthroline120°C50–70%Low cost
PhotochemicalUV light25°C60–75%Metal-free, mild conditions
Ir-Catalyzed C–H[Cp*IrCl₂]₂25°C75–87%Atom-economical, no pre-functionalization

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-(dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine exhibit significant anticancer properties. Studies have shown that derivatives of dibenzo[b,d]furan can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
Dibenzo[b,d]furan derivativeMCF7 (breast cancer)10.5Apoptosis
This compoundA549 (lung cancer)8.2Cell cycle arrest

Case Study: A study published in Journal of Medicinal Chemistry demonstrated that modifying the dibenzo[b,d]furan structure enhances its binding affinity to estrogen receptors, suggesting potential use in hormone-dependent cancers .

Materials Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)
this compound has been investigated for its role as an emissive layer in OLEDs due to its favorable photophysical properties. Its high thermal stability and suitable energy levels make it a promising candidate for efficient light emission.

Property Value
Luminance Efficiency30 cd/A
Maximum Emission Wavelength520 nm

Case Study: Research conducted by the Journal of Applied Physics found that incorporating this compound into OLED devices significantly improved brightness and color purity compared to traditional materials .

Biochemical Applications

3.1 Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's.

Enzyme Targeted Inhibition (%) at 100 µM
Acetylcholinesterase70%
Butyrylcholinesterase65%

Case Study: A study published in Bioorganic & Medicinal Chemistry Letters reported that modifications to the dibenzo[b,d]furan moiety could enhance enzyme inhibition, highlighting its potential as a lead compound for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Dibenzofuran-based compounds exhibit moderate yields (40–54%), while thiophene derivatives (e.g., DBTA) achieve higher yields (up to 85%) due to optimized palladium catalysis .
  • Thermal Stability : The target compound’s melting point (181–200°C) surpasses that of fluorenyl analogs (168–183°C), indicating superior thermal stability for device fabrication .
  • Electronic Properties : DBTA, with a dibenzothiophene moiety, demonstrates deeper HOMO levels (−5.6 eV) compared to the target compound (−5.4 eV), enabling better hole injection in QLEDs .

Device Performance Metrics

Compound HOMO (eV) Hole Mobility (cm<sup>2</sup>/V·s) Device Application Performance Metric
Target Compound −5.4 1.2 × 10<sup>−3</sup> Red InP QLEDs Current efficiency: 23.4%
DBTA −5.6 2.8 × 10<sup>−3</sup> Red InP QLEDs External quantum efficiency (EQE): 18.9%
PCBBiF −5.3 0.8 × 10<sup>−3</sup> OLEDs Luminance: 12,000 cd/m²
mCBP −6.1 0.5 × 10<sup>−3</sup> Blue TADF OLEDs EQE: 22%


Critical Insights :

  • Hole Mobility : The target compound’s hole mobility (1.2 × 10<sup>−3</sup> cm<sup>2</sup>/V·s) is comparable to DBTA but lower than advanced terphenyl derivatives (2.8 × 10<sup>−3</sup> cm<sup>2</sup>/V·s), limiting its use in high-speed devices .
  • HOMO Alignment: Its HOMO level (−5.4 eV) aligns well with indium tin oxide (ITO) anodes (−4.7 eV), reducing energy barriers in OLEDs .

Stability and Commercial Viability

  • Oxidative Stability : Dibenzofuran derivatives exhibit superior oxidative stability compared to thiophene-based analogs due to the electron-rich furan oxygen .
  • Cost : Commercial pricing for the target compound is ~$2.00/g, whereas DBTA and fluorenyl analogs cost $1.50–$3.00/g, reflecting variability in synthetic complexity .

Biological Activity

N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine, a compound with the molecular formula C30H21NOC_{30}H_{21}NO and a molecular weight of approximately 411.49 g/mol, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C30H21NOC_{30}H_{21}NO
  • Molecular Weight: 411.49 g/mol
  • CAS Number: 955959-89-4
  • Storage Conditions: Keep in a dark, dry place at room temperature.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Mycobacteria : Preliminary studies suggest that this compound exhibits inhibitory activity against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that it can inhibit bacterial growth by disrupting metabolic pathways critical for bacterial survival .
  • Anticancer Properties : The compound has shown promise in anticancer research. It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and inhibiting proliferation .
  • Antibacterial Activity : In addition to its effects on mycobacteria, this compound has been evaluated for its antibacterial properties against various bacterial strains. Results indicate significant inhibition of growth in several pathogenic bacteria .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimycobacterialMycobacterium spp.Disruption of metabolic pathways
AnticancerCancer cell linesInduction of apoptosis
AntibacterialVarious bacterial strainsInhibition of cell wall synthesis

Detailed Findings

  • Antimycobacterial Activity :
    • A study reported that this compound exhibited more than 50% inhibition against Mtb in vitro. The Minimum Inhibitory Concentration (MIC) was determined through fluorescence assays and resazurin colorimetric assays, indicating effective bacterial growth inhibition over several days post-infection .
  • Anticancer Activity :
    • In a series of experiments involving various cancer cell lines, the compound induced significant cytotoxic effects, leading to cell cycle arrest and apoptosis. The results were quantified using flow cytometry and confirmed through morphological assessments .
  • Antibacterial Activity :
    • The compound was tested against a panel of pathogenic bacteria, including Gram-positive and Gram-negative strains. It demonstrated potent antibacterial effects with varying MIC values depending on the strain tested. The mechanism was attributed to interference with bacterial cell wall synthesis and metabolic disruption .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine?

  • Answer : A standard Buchwald-Hartwig amination protocol is commonly used, starting with precursors like 3-(4-bromophenyl)-9-phenyl-9H-carbazole and [1,1'-biphenyl]-4-amine. Reaction conditions (e.g., palladium catalysts, ligands, and solvent systems) must be optimized to improve yield. Post-synthesis purification via column chromatography with silica gel and polar/non-polar solvent gradients is critical to isolate the target compound .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. For example, biphenylamine protons typically resonate at δ 6.8–7.5 ppm in ¹H NMR, while dibenzofuran carbons appear at ~110–160 ppm in ¹³C NMR . Cross-reference spectral data with structurally similar compounds (e.g., carbazole derivatives) to resolve ambiguities .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Answer : Prioritize personal protective equipment (PPE), including flame-resistant lab coats, nitrile gloves, and safety goggles. Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to mitigate flammability and oxidation risks. Conduct experiments in fume hoods to avoid inhalation of toxic vapors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

  • Answer : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge transport behavior, and absorption/emission spectra. Compare results with experimental UV-Vis and fluorescence data to validate predictions. Such studies are critical for designing organic light-emitting diodes (OLEDs) or photovoltaic materials .

Q. What strategies resolve contradictions in toxicity assessments of structurally related biphenylamines?

  • Answer : Re-evaluate conflicting data (e.g., non-toxic classifications vs. carcinogenicity warnings) by conducting in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., rodent models). Control variables such as purity (>96%), stereochemistry, and metabolic pathways to isolate toxicity mechanisms .

Q. How does substituent variation on the dibenzofuran moiety affect biological activity?

  • Answer : Synthesize derivatives with halogen (e.g., bromo, fluoro) or electron-donating groups (e.g., methoxy) at the dibenzofuran 4-position. Test these analogs in bioassays (e.g., kinase inhibition or antimicrobial activity) to establish structure-activity relationships (SAR). Use X-ray crystallography or docking simulations to identify binding interactions .

Q. What analytical techniques are optimal for detecting environmental persistence of this compound?

  • Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to quantify trace residues in water or soil. Assess biodegradation pathways via high-resolution mass spectrometry (HRMS) to identify metabolites and degradation intermediates .

Methodological Notes

  • Synthesis Optimization : Track reaction progress using thin-layer chromatography (TLC) with UV visualization. Adjust catalyst loading (e.g., Pd(OAc)₂) and base (e.g., KOtBu) to suppress side reactions .
  • Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with reference spectra from NIST databases .
  • Contradiction Resolution : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically review toxicity data and identify confounding variables .

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